Benzyl methyl(2-methylquinolin-6-yl)carbamate
Description
Properties
CAS No. |
646039-15-8 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl N-methyl-N-(2-methylquinolin-6-yl)carbamate |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-9-16-12-17(10-11-18(16)20-14)21(2)19(22)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
QFOZOFMGDFEFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl(2-methylquinolin-6-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 2-methylquinolin-6-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine on the chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl(2-methylquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted carbamates. These products can have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Benzyl methyl(2-methylquinolin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl methyl(2-methylquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
- Quinoline vs. In contrast, Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate uses a pyridine ring, which is smaller and less lipophilic.
- Functional Groups: The carbamate group in the target compound and the pyridine analog contrasts with the ester in benzyl cinnamate and the amine in the benzyloxy-quinoline derivative. Carbamates are generally more hydrolytically stable than esters, making them preferable in drug design .
Physicochemical Properties
- Melting/Boiling Points : Benzyl cinnamate (mp: 33–39°C, bp: 195–200°C) has lower thermal stability compared to carbamate analogs, which typically exhibit higher melting points due to stronger hydrogen bonding.
- Lipophilicity: All compounds contain benzyl groups, enhancing lipophilicity and membrane permeability. The quinoline core in the target compound may further increase hydrophobicity compared to pyridine-based analogs .
Stability and Reactivity
- Hydrolysis Resistance : Carbamates (target and pyridine analog) resist hydrolysis better than benzyl cinnamate’s ester group, which degrades under acidic/basic conditions .
- Quinoline Reactivity: The electron-deficient quinoline ring in the target compound may facilitate electrophilic substitutions, unlike pyridine’s electron-rich system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
